Superior Non-Cytotoxic Concentration Window in LPS-Stimulated RAW 264.7 Macrophages Versus 2,5′-DMC and 2,6′-DMC Isomers
In a direct head-to-head comparison of three 2′-hydroxy-2-methoxychalcone regioisomers under identical assay conditions, 2′-hydroxy-2,4-dimethoxychalcone (2,4-DMC) maintained cell viability ≥90% at concentrations up to 20 µM in LPS-stimulated RAW 264.7 macrophages, whereas both 2,5′-DMC and 2,6′-DMC were non-cytotoxic only up to 10 µM [1]. This represents a 2-fold wider non-cytotoxic concentration window for 2,4-DMC, enabling experimental use at concentrations where the other isomers would begin to compromise cell viability [1].
| Evidence Dimension | Maximum non-cytotoxic concentration (≥90% cell viability) in LPS-stimulated RAW 264.7 macrophages by MTT assay, 24 h |
|---|---|
| Target Compound Data | 20 µM (2,4-DMC; 2′-hydroxy-2,4-dimethoxychalcone) |
| Comparator Or Baseline | 10 µM (2,5′-DMC; 2′-hydroxy-2,5′-dimethoxychalcone) and 10 µM (2,6′-DMC; 2′-hydroxy-2,6′-dimethoxychalcone) |
| Quantified Difference | 2-fold higher non-cytotoxic ceiling for 2,4-DMC vs. both 2,5′-DMC and 2,6′-DMC |
| Conditions | RAW 264.7 macrophages stimulated with 1 µg/mL LPS; MTT assay after 24 h treatment with compound concentrations of 2.5, 5, 10, 20, and 40 µM; n=3 independent experiments |
Why This Matters
A wider non-cytotoxic window permits dose-ranging studies at higher test concentrations without cytotoxicity confounding the interpretation of anti-inflammatory or other pharmacological readouts.
- [1] Bae S-M, Hyun C-G. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells. Curr Issues Mol Biol. 2025;47(2):85. doi:10.3390/cimb47020085. View Source
